2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a cyclohexyl group attached to the nitrogen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[3,4-d]pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as lithiation, quenching with carbon dioxide, and subsequent cyclization. The use of protecting groups, such as Boc or pivaloyl derivatives, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4-one derivatives, while reduction can lead to the formation of dihydropyrido[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring.
Uniqueness
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-cyclohexyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-6-7-14-8-11(10)15-12(16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16,17) |
InChI Key |
KMGOAKOVAFTXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=O)N2 |
Origin of Product |
United States |
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